Oleandomycin phosphate
Oleandomycin phosphate
Oleandomycin Phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic similar to erythromycin with antimicrobial activity. Oleandomycin targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis.
Antibiotic macrolide produced by Streptomyces antibioticus.
Antibiotic macrolide produced by Streptomyces antibioticus.
Brand Name:
Vulcanchem
CAS No.:
7060-74-4
VCID:
VC21139695
InChI:
InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1
SMILES:
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O
Molecular Formula:
C35H64NO16P
Molecular Weight:
785.9 g/mol
Oleandomycin phosphate
CAS No.: 7060-74-4
Cat. No.: VC21139695
Molecular Formula: C35H64NO16P
Molecular Weight: 785.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Oleandomycin Phosphate is the phosphate salt form of oleandomycin, a macrolide antibiotic similar to erythromycin with antimicrobial activity. Oleandomycin targets and reversibly binds to the 50S subunit of bacterial ribosomes. This prevents translocation of peptidyl tRNA leading to an inhibition of protein synthesis. Antibiotic macrolide produced by Streptomyces antibioticus. |
|---|---|
| CAS No. | 7060-74-4 |
| Molecular Formula | C35H64NO16P |
| Molecular Weight | 785.9 g/mol |
| IUPAC Name | (3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |
| Standard InChI | InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1 |
| Standard InChI Key | LJQRWAWAOFAOCL-JLAGNBEQSA-N |
| Isomeric SMILES | [HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
| SMILES | CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O |
| Canonical SMILES | [HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-] |
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